molecular formula C11H13ClN4O2 B2882761 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride CAS No. 2416231-39-3

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride

Cat. No. B2882761
CAS RN: 2416231-39-3
M. Wt: 268.7
InChI Key: CLQZAHMWXIRVRW-UHFFFAOYSA-N
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Description

“2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” is a chemical compound offered by various suppliers such as Benchchem. It is used for various research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” can be represented by the InChI code: 1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-6,14H,12H2,1H3,(H,13,16);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” include a molecular weight of 268.7 . The compound is a powder at room temperature . For more specific properties such as melting point, boiling point, and solubility, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Anti-Breast Cancer Agent

Phthalazine-based derivatives, such as “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride”, have been synthesized and studied for their potential as selective anti-breast cancer agents . These compounds have shown promising results in inducing apoptosis in cancer cells through EGFR inhibition . For instance, compound 12d exhibited potent cytotoxic activities with IC 50 values of 0.92, 1.89 and 0.57 μM against MDA-MB-231 cells, and it induced apoptosis in MDA-MB-231 cells by 64.4-fold .

EGFR Inhibition

EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” has shown promising results in inhibiting EGFR . Compound 12d exhibited promising potent EGFR inhibition with an IC 50 value of 21.4 nM .

Synthesis of Derivatives

The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” can be used as a starting material for the synthesis of various derivatives . These derivatives can be produced through chemoselective N-alkylation, hydrazinolysis, and azide coupling methods .

In Vitro and In Silico Studies

The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” and its derivatives have been studied both in vitro and in silico . These studies have provided valuable insights into the compound’s mechanism of action and potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted with “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” to understand its binding disposition towards EGFR protein . These studies have highlighted the potential of the compound as a selective anti-breast cancer agent .

Commercial Availability

The compound “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” is commercially available and can be purchased from various chemical suppliers. This availability facilitates its use in various scientific research applications.

Safety And Hazards

The safety information for “2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) . For more detailed safety information, it is recommended to refer to the product’s MSDS .

properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-5H,6,12H2,1H3,(H,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDKNJKHLOYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride

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